4,5-bis(dimethylamino)naphthalene-1-carbaldehyde
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Overview
Description
4,5-bis(dimethylamino)naphthalene-1-carbaldehyde is a chemical compound known for its unique structural properties and reactivity It is a derivative of naphthalene, featuring two dimethylamino groups at the 4 and 5 positions and an aldehyde group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic amination of 1,5-dinitronaphthalene, followed by reduction and formylation reactions . The reaction conditions often include the use of strong bases and reducing agents, such as sodium borohydride, under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,5-bis(dimethylamino)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The dimethylamino groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as alkyl halides under basic conditions.
Major Products Formed
Oxidation: 4,5-bis(dimethylamino)naphthalene-1-carboxylic acid.
Reduction: 4,5-bis(dimethylamino)naphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4,5-bis(dimethylamino)naphthalene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4,5-bis(dimethylamino)naphthalene-1-carbaldehyde involves its interaction with various molecular targets. The dimethylamino groups can act as electron-donating groups, influencing the reactivity of the aldehyde group. This compound can participate in nucleophilic addition reactions, where the aldehyde group reacts with nucleophiles to form addition products. The electronic properties of the dimethylamino groups also make this compound a potential candidate for use in electronic and photonic applications .
Comparison with Similar Compounds
Similar Compounds
1,8-bis(dimethylamino)naphthalene:
4,5-bis(diethylamino)naphthalene-1-carbaldehyde: Similar structure but with diethylamino groups instead of dimethylamino groups.
Uniqueness
4,5-bis(dimethylamino)naphthalene-1-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct electronic properties and reactivity. The presence of both dimethylamino and aldehyde groups on the naphthalene ring allows for versatile chemical modifications and applications in various fields.
Properties
CAS No. |
127348-74-7 |
---|---|
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.3 |
Purity |
0 |
Origin of Product |
United States |
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